molecular formula C25H28F2N2O4 B12848551 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid

Cat. No.: B12848551
M. Wt: 458.5 g/mol
InChI Key: WLKDYKHDSVPZJF-QFIPXVFZSA-N
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Description

“(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid” is a synthetic amino acid derivative featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a methylamino substituent, and a 4,4-difluoropiperidin-1-yl side chain. The Fmoc group is widely used in peptide synthesis due to its stability under basic conditions and ease of removal under mild acidic conditions . This compound is primarily utilized in research for developing peptide-based inhibitors or probes targeting enzymes or protein-protein interactions, such as those involving caspases or histone deacetylases (HDACs) .

Properties

Molecular Formula

C25H28F2N2O4

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-4-(4,4-difluoropiperidin-1-yl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid

InChI

InChI=1S/C25H28F2N2O4/c1-28(22(23(30)31)10-13-29-14-11-25(26,27)12-15-29)24(32)33-16-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-9,21-22H,10-16H2,1H3,(H,30,31)/t22-/m0/s1

InChI Key

WLKDYKHDSVPZJF-QFIPXVFZSA-N

Isomeric SMILES

CN([C@@H](CCN1CCC(CC1)(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CN(C(CCN1CCC(CC1)(F)F)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Biological Activity

The compound (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid is a complex organic molecule that features a fluorenyl group, a piperidine moiety, and various functional groups that suggest potential biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C22H26F2N2O3, with a molecular weight of approximately 404.45 g/mol. The structure comprises:

  • A fluorenyl group which is known for its role in various bioactive compounds.
  • A piperidine ring that may contribute to its neuroactive properties.
  • Functional groups including a methoxycarbonyl and difluoropiperidine , which are crucial for its biological interactions.
Property Value
Molecular FormulaC22H26F2N2O3
Molecular Weight404.45 g/mol
Fluorenyl GroupPresent
Piperidine MoietyPresent

Biological Activity

The biological activity of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid has been explored in various contexts:

Pharmacological Effects

  • Neuroactivity : Compounds with piperidine rings often exhibit neuroactive properties. Research indicates that derivatives of piperidine can modulate neurotransmitter systems, potentially influencing cognitive functions and mood disorders .
  • Antimicrobial Activity : The fluorenone derivatives have shown promise in antimicrobial applications. Studies have demonstrated that modifications to the fluorenone structure can enhance activity against various bacterial strains, suggesting that similar modifications in our compound could yield beneficial effects .
  • Antitumor Potential : Preliminary studies suggest that fluorenone derivatives may act as topoisomerase inhibitors, which are vital in cancer treatment by interfering with DNA replication in cancer cells .

The exact mechanism of action for (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid remains to be fully elucidated. However, it is hypothesized that:

  • The compound may interact with specific enzymes or receptors involved in neurotransmission or cellular signaling pathways.
  • The presence of the methoxycarbonyl and difluoropiperidine groups could enhance binding affinity to molecular targets, leading to modulation of biological processes.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities related to compounds similar to (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(4,4-difluoropiperidin-1-yl)butanoic acid:

  • Fluorenone Derivatives : Research on O-Aryl-Carbamoyl-Oxymino-Fluorene derivatives showed significant antimicrobial activity against strains like Staphylococcus aureus and Escherichia coli, indicating the potential for fluorenes in therapeutic applications .
  • Piperidine-Based Compounds : Studies on other piperidine derivatives have revealed their potential as enzyme inhibitors and their role in modulating ion channels, which could be relevant for developing treatments for neurological disorders .
  • Topoisomerase Inhibition : Investigations into fluorenone analogues demonstrated their efficacy as type I topoisomerase inhibitors, providing a pathway for further exploration into cancer therapeutics .

Comparison with Similar Compounds

Key Differences :

  • Fluorination: The target compound’s 4,4-difluoropiperidine group enhances electronegativity and metabolic stability compared to non-fluorinated analogs like the piperidine derivative in .
  • Side-Chain Functionality : The azide (), methoxy-oxo (), and benzyloxy () variants demonstrate how substituents influence reactivity and application (e.g., click chemistry vs. protease inhibition).

Physicochemical Properties

Property Target Compound 4-Azido Analog () 4-Methoxy-Oxo () 4-Piperidin-1-yl ()
Solubility Low in water, high in DMF/DMSO Similar Moderate in DCM Similar
Stability Stable at ambient pH Light-sensitive Hydrolysis-prone Stable
LogP ~3.5 (estimated) 2.8 2.1 3.2

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